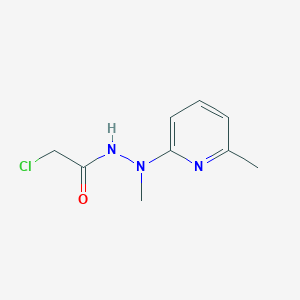![molecular formula C19H17NO3S2 B492397 3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine CAS No. 667910-31-8](/img/structure/B492397.png)
3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” is a complex organic compound that features a thiazolidine ring, a biphenyl sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Biphenyl Sulfonyl Group: This step might involve sulfonylation of the biphenyl compound, followed by coupling with the thiazolidine intermediate.
Attachment of the Furan Ring:
Industrial Production Methods
Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group or the furan ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for “3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-thienyl)-1,3-thiazolidine: Similar structure but with a thiophene ring instead of a furan ring.
3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-pyridyl)-1,3-thiazolidine: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of “3-([1,1’-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine” lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(furan-2-yl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c21-25(22,20-12-14-24-19(20)18-7-4-13-23-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,13,19H,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVJGSJOBIRQBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B492329.png)
![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)
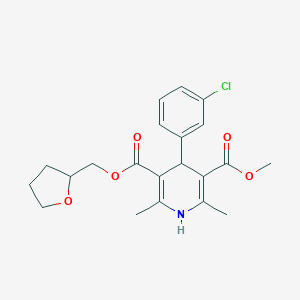
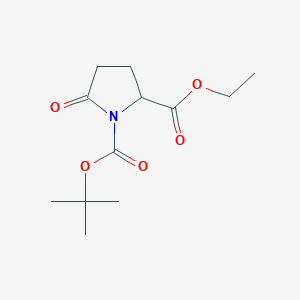
![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)
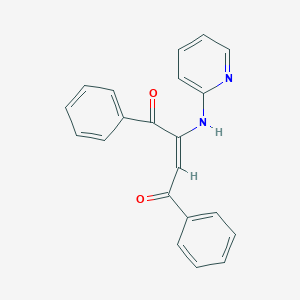
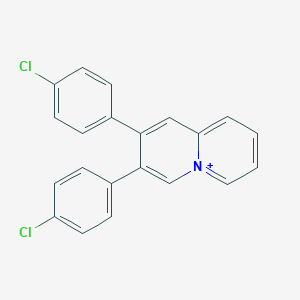
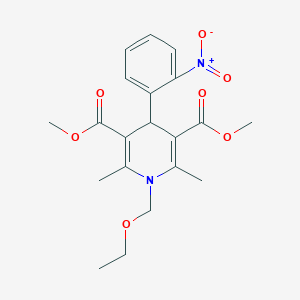

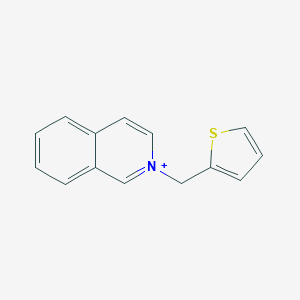
![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)
